

# Natural occurrence of S-(1,2-Dicarboxyethyl)glutathione in tissues.

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An In-depth Technical Guide on the Natural Occurrence of **S-(1,2-Dicarboxyethyl)glutathione** in Tissues

### Introduction

**S-(1,2-Dicarboxyethyl)glutathione** (DCEG) is an endogenous tripeptide, an analogue of glutathione (GSH), that has been identified in significant quantities in various mammalian tissues.[1] Unlike many glutathione conjugates that are formed to detoxify xenobiotics, DCEG is a naturally occurring molecule synthesized enzymatically from L-malate and GSH.[2][3] Its presence in tissues such as the liver, heart, and lens suggests important, intrinsic physiological functions ranging from anti-inflammatory action to cellular signaling.[1][2]

This technical guide provides a comprehensive overview of the natural occurrence of DCEG, its biosynthesis, and its established physiological roles. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this unique glutathione conjugate.

## **Natural Occurrence and Quantitative Distribution**

DCEG has been quantified in several tissues of different species, with notable concentrations found in the lens, liver, and heart. The distribution appears to be tissue-specific. In rats, DCEG was not detected in the spleen, kidney, cerebrum, or cerebellum, indicating a specialized role in the tissues where it is present.[2] The primary subcellular location for DCEG in rat liver is the



cytosolic fraction.[2] In addition to mammalian tissues, DCEG has also been identified in the yeast Saccharomyces cerevisiae.[3]

Table 1: Concentration of S-(1,2-

Dicarboxvethyl)alutathione in Various Tissues

Species	Tissue	Concentration (nmol/g tissue)	Reference
Rat	Lens	119	[2]
Rat	Liver	71.6	[2]
Rat	Heart	27.4	[2]
Rabbit	Lens	219.9 ± 29.1	[4]
Rabbit	Liver	44.0 ± 13.5	[4]

### **Biosynthesis and Metabolism**

The formation of DCEG is an enzymatic process catalyzed by a specific synthetase that condenses L-malate and reduced glutathione (GSH).[2][3] This is distinct from the more common glutathione S-transferases (GSTs) that conjugate GSH with electrophilic xenobiotics. [2]

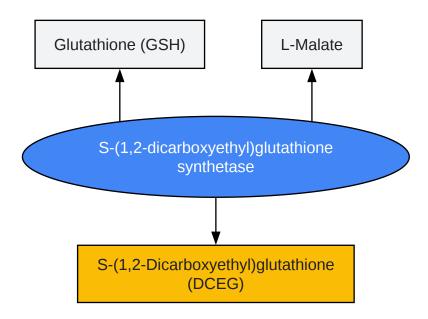
### **Enzymology of DCEG Synthesis**

An enzyme responsible for DCEG synthesis has been partially purified from both rat liver and baker's yeast.[2][3]

• Rat Liver Enzyme: The enzyme isolated from the cytosolic fraction of rat liver is a monomeric protein with an estimated molecular mass of 53 kDa.[2] It exhibits Michaelis-Menten kinetics with Km values of 2.3 mM for GSH and 4.0 mM for L-malate.[2] Importantly, this enzyme shows no activity with common GST substrates, confirming it is not a typical glutathione S-transferase.[2] It also lacks fumarase activity, ruling out the possibility that DCEG is formed non-enzymatically from fumarate generated by the enzyme preparation.[2]



• Yeast Enzyme: The enzyme from Saccharomyces cerevisiae is also a monomeric protein with a molecular mass of approximately 49 kDa.[3] Its Km values are 1.4 mM for GSH and 2.2 mM for L-malate, and it has an optimal pH of 7.5.[3]



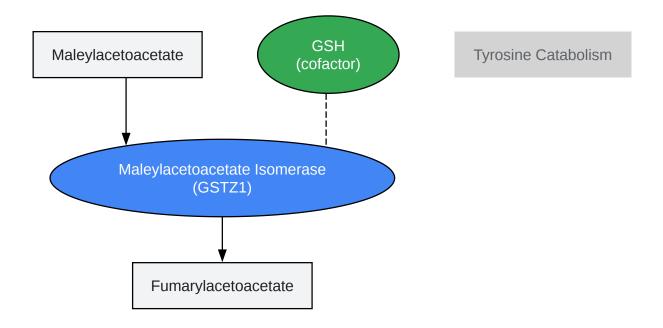
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Caption: Enzymatic Biosynthesis of DCEG.

### **Relationship to Tyrosine Catabolism**

While not directly involved in the synthesis of DCEG from L-malate, the tyrosine degradation pathway involves a crucial glutathione-dependent isomerization step. The enzyme maleylacetoacetate isomerase (MAAI), also known as Glutathione S-transferase Zeta 1 (GSTZ1), catalyzes the conversion of maleylacetoacetate to fumarylacetoacetate.[5][6] This reaction requires glutathione as a cofactor, which attacks the substrate to allow for cis-trans isomerization.[6] This highlights a distinct but important role of glutathione in intermediary metabolism, separate from its role as a substrate for DCEG synthesis.[5] A deficiency in this enzyme leads to the accumulation of tyrosine metabolites.[7][8]





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**Caption:** Role of GSH in Tyrosine Catabolism.

## Physiological Activities and Potential Roles

DCEG exhibits a range of biological activities, suggesting it functions as a signaling molecule and cytoprotective agent.

- Anti-inflammatory and Antianaphylactic Effects: DCEG has demonstrated anti-inflammatory
  properties, as shown by its ability to prevent experimental conjunctival edema in rats.[1] It
  also displays antianaphylactic effects and can inhibit histamine release from mast cells by up
  to 96% at a 1 mmol/L concentration.[1]
- Modulation of Neutrophil Activity: In human neutrophils, DCEG's effect depends on the stimulus. It enhances superoxide generation induced by N-formyl-methionyl-leucylphenylalanine (fMLP) but markedly suppresses superoxide generation induced by arachidonic acid.[9] This enhancement of fMLP-induced activity is correlated with an increase in the tyrosyl phosphorylation of several proteins.[9]
- Hepatoprotection: While DCEG itself has a protective effect, its ester derivatives, particularly S-(1,2-diethoxycarbonyl)glutathione isopropyl ester (DCE-Et-GS iPr), show potent hepatoprotective activity against acetaminophen-induced toxicity.[10] This protection is



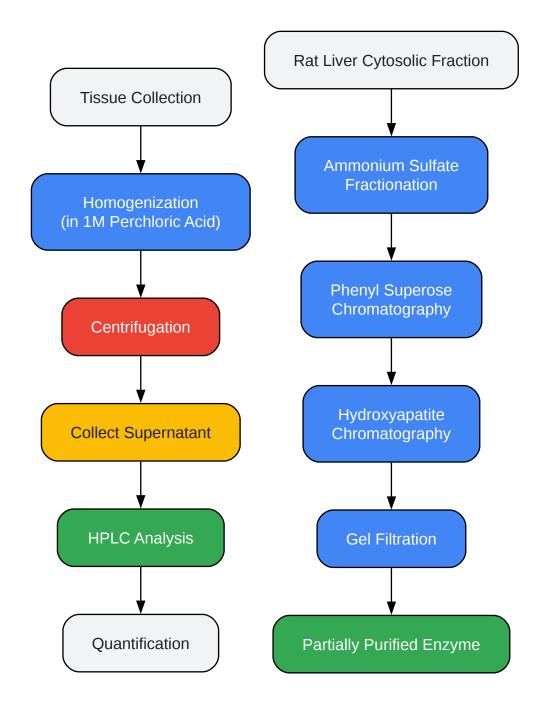
attributed to the esters' ability to be transported into hepatocytes, hydrolyzed to DCEG, and subsequently increase intracellular GSH levels by activating γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis.[10][11]

Interaction with Aldose Reductase: X-ray crystallography has shown that DCEG can bind to
the active site of human aldose reductase.[12] This enzyme is a key regulator of cell
signaling and is implicated in diabetic complications. The interaction of DCEG with aldose
reductase suggests a potential role in modulating its activity, particularly in the context of
reducing glutathione conjugates of aldehydes.[12]

# Experimental Protocols Quantification of DCEG in Tissues

This protocol is based on the methodology used for determining DCEG concentrations in rat tissues.[2]





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### Foundational & Exploratory





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